Delimotecan
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Overview
Description
Delimotecan is a novel cytotoxic prodrug belonging to the camptothecin family. It is designed to target and inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This compound is primarily investigated for its potential in treating various cancers, including metastatic melanoma .
Preparation Methods
Delimotecan is synthesized through a multi-step process involving the conjugation of a camptothecin analog (T-2513) to carboxymethyl dextran via a triglycine linker . The synthetic route involves:
Synthesis of the camptothecin analog (T-2513): This step includes the preparation of the camptothecin core structure.
Conjugation to carboxymethyl dextran: The camptothecin analog is then linked to carboxymethyl dextran using a triglycine linker, forming the prodrug this compound.
Industrial production methods for this compound are still under development, with ongoing research to optimize yield and purity .
Chemical Reactions Analysis
Delimotecan undergoes several chemical reactions, including:
Hydrolysis: The prodrug is hydrolyzed in the body to release the active camptothecin analog (T-2513).
Reduction: This compound can be reduced to form various metabolites, including SN-38 and T-0055.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments for hydrolysis and reducing agents for reduction reactions. The major products formed from these reactions are the active camptothecin analog and its metabolites .
Scientific Research Applications
Delimotecan has several scientific research applications, particularly in the field of oncology. It has shown significant antitumor activity against human metastatic melanoma . Other applications include:
Chemistry: this compound is used as a model compound to study the behavior of camptothecin analogs.
Biology: It is used to investigate the mechanisms of topoisomerase I inhibition and DNA damage response.
Industry: The compound is being studied for its potential use in targeted drug delivery systems.
Mechanism of Action
Delimotecan exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication and transcription. The inhibition of topoisomerase I leads to the accumulation of DNA breaks, ultimately causing cell death . The molecular targets and pathways involved include:
Topoisomerase I: The primary target of this compound.
DNA damage response pathways: Activation of pathways that respond to DNA damage, leading to apoptosis.
Comparison with Similar Compounds
Delimotecan is unique among camptothecin analogs due to its prodrug nature and the use of a carboxymethyl dextran conjugate. Similar compounds include:
Camptothecin: The parent compound from which this compound is derived.
Topotecan: Another camptothecin analog used in cancer therapy.
Irinotecan: A widely used camptothecin analog for colorectal cancer treatment.
This compound’s uniqueness lies in its improved solubility and targeted delivery, which enhances its therapeutic potential compared to other camptothecin analogs .
Properties
CAS No. |
187852-63-7 |
---|---|
Molecular Formula |
C31H36N6O8 |
Molecular Weight |
620.7 g/mol |
IUPAC Name |
2-amino-N-[2-[[2-[3-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]propylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C31H36N6O8/c1-3-18-19-10-17(44-9-5-8-33-26(39)13-35-27(40)14-34-25(38)12-32)6-7-23(19)36-28-20(18)15-37-24(28)11-22-21(29(37)41)16-45-30(42)31(22,43)4-2/h6-7,10-11,43H,3-5,8-9,12-16,32H2,1-2H3,(H,33,39)(H,34,38)(H,35,40)/t31-/m0/s1 |
InChI Key |
MWOPHYKKEDTKAZ-HKBQPEDESA-N |
SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCCCNC(=O)CNC(=O)CNC(=O)CN |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCCCNC(=O)CNC(=O)CNC(=O)CN |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCCCNC(=O)CNC(=O)CNC(=O)CN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Delimotecan; MEN-4901; MEN4901; MEN 4901; T-0128; T 0128; T0128 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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